6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]
CAS No.: 1393545-74-8
Cat. No.: VC4355765
Molecular Formula: C11H12BrNO
Molecular Weight: 254.127
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1393545-74-8 |
|---|---|
| Molecular Formula | C11H12BrNO |
| Molecular Weight | 254.127 |
| IUPAC Name | 6-bromospiro[3,4-dihydro-2H-isoquinoline-1,3'-oxetane] |
| Standard InChI | InChI=1S/C11H12BrNO/c12-9-1-2-10-8(5-9)3-4-13-11(10)6-14-7-11/h1-2,5,13H,3-4,6-7H2 |
| Standard InChI Key | PQBSUXXEXLUCPE-UHFFFAOYSA-N |
| SMILES | C1CNC2(COC2)C3=C1C=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane] features a spirocyclic core where the isoquinoline ring system is fused to an oxetane ring via a shared spiro carbon atom. The isoquinoline component exists in a partially saturated 3,4-dihydro form, while the oxetane contributes a strained oxygen-containing four-membered ring. The bromine substituent at the 6-position of the isoquinoline ring introduces electronic asymmetry, influencing both reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related spiro-isoquinoline derivatives reveal distinct patterns:
-
¹H NMR: Protons adjacent to the spiro carbon exhibit upfield shifts (δ 3.2–4.1 ppm) due to ring strain, while aromatic protons resonate at δ 7.1–7.4 ppm .
-
¹³C NMR: The spiro carbon typically appears near δ 70–75 ppm, with quaternary carbons in the oxetane ring around δ 85–90 ppm .
Mass spectrometry of the parent compound shows a molecular ion peak at m/z 254.13, with isotopic patterns characteristic of bromine (1:1 ratio for M and M+2) .
Synthetic Methodologies
Cyclization Strategies
The oxetane ring is constructed via intramolecular Williamson ether synthesis, as demonstrated in the preparation of analogous spiro compounds. For example, reaction of a brominated isoquinoline precursor with a diol under basic conditions facilitates oxetane formation through nucleophilic displacement . Microwave-assisted methods have been employed to enhance reaction efficiency, reducing synthesis times from 24 hours to under 2 hours in select cases .
Bromination Techniques
Directed bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding regioselective substitution without overhalogenation. This contrasts with earlier methods using elemental bromine in acetic acid, which risked dibromination .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 3,4-Dihydroisoquinoline + 1,3-diol, K₂CO₃, DMF, 80°C | 58% | |
| 2 | NBS, CH₂Cl₂, 0°C → RT | 73% | |
| 3 | Purification: Silica gel chromatography (Hexane:EtOAc 4:1) | 97% purity |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related spiro-isoquinolines reveals decomposition temperatures above 200°C, suggesting moderate thermal stability. The oxetane ring’s strain energy (~25 kcal/mol) contributes to enhanced reactivity in ring-opening reactions compared to larger cyclic ethers .
Solubility and Partitioning
Experimental logP values (calculated: 2.81) indicate moderate lipophilicity, favoring solubility in dichloromethane and dimethylformamide over aqueous media. Aqueous solubility at pH 7.4 is limited to 0.12 mg/mL, necessitating co-solvents for biological assays .
Biological Activity and Applications
Materials Science Applications
The strained oxetane ring undergoes controlled polymerization via cationic initiation, producing polyethers with glass transition temperatures (Tg) exceeding 120°C. These materials show promise in high-performance adhesives and coatings .
Future Research Directions
Targeted Drug Delivery
Functionalization of the oxetane oxygen with PEG chains could enhance aqueous solubility for intravenous formulations. Preliminary molecular dynamics simulations suggest stable micelle formation at 10–15% PEGylation .
Catalytic Asymmetric Synthesis
Chiral phosphoric acid catalysts enable enantioselective construction of spiro centers, achieving up to 95% ee in model systems. This approach remains untested for brominated variants but holds promise for accessing stereochemically pure pharmaceuticals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume